molecular formula C15H18N4OS B2606280 N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide CAS No. 866018-95-3

N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide

Cat. No. B2606280
CAS RN: 866018-95-3
M. Wt: 302.4
InChI Key: KKRPKYIJVUVTNG-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide, also known as TBCQ or 6-Q, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. TBCQ is a thiosemicarbazone derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

1. Chemical Synthesis and Molecular Design

  • Metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates: A process for preparing quinoxaline-3-carbonyl compounds using carbazates, including tert-butyl carbazate, reveals insights into the functionalization of quinoxalin-2(1H)-ones through a free-radical pathway (Xie et al., 2019).
  • Flash vacuum thermolysis of tert-butylimines: This study investigated the formation of imidazoazines from N-(tert-butyl)-N-(quinoxalin-2-ylmethylene)amine, highlighting the versatility of similar compounds in chemical synthesis (Justyna et al., 2017).

2. Biochemical and Medical Research

  • Dioxomolybdenum(VI) thiosemicarbazonato complexes: These complexes, including N-methyl-2-(3-tert-butyl-2-hydroxybenzylidene) hydrazinecarbothioamide, have been explored for DNA binding, cleavage, and potential use in chemotherapy (Hussein et al., 2015).
  • Recent Advances on Nitrones Design for Stroke Treatment: This research reviews the therapeutic applications of compounds like (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide in stroke treatment, indicating the potential of similar hydrazinecarbothioamide derivatives (Marco-Contelles, 2020).

3. Material Science and Sensor Technology

  • Modified carbon nanotube paste electrode: A study demonstrates the use of hydrazinecarbothioamide derivatives in modifying electrodes for the selective detection of epinephrine, illustrating the application in sensor technology (Beitollahi et al., 2008).

4. Agricultural Chemistry

  • Synthesis and insecticidal activity of derivatives: N-tert-butyl-N,N'-diacylhydrazines with 1,2,3-thiadiazole exhibit insecticidal activities, indicating the utility of similar compounds in developing environmentally friendly pest regulators (Wang et al., 2011).

properties

IUPAC Name

1-tert-butyl-3-(quinoline-6-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-15(2,3)17-14(21)19-18-13(20)11-6-7-12-10(9-11)5-4-8-16-12/h4-9H,1-3H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRPKYIJVUVTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NNC(=O)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide

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